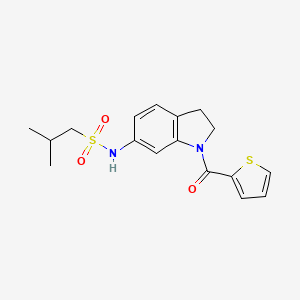

2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide

CAS No.: 1040658-52-3

Cat. No.: VC8198630

Molecular Formula: C17H20N2O3S2

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040658-52-3 |

|---|---|

| Molecular Formula | C17H20N2O3S2 |

| Molecular Weight | 364.5 g/mol |

| IUPAC Name | 2-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide |

| Standard InChI | InChI=1S/C17H20N2O3S2/c1-12(2)11-24(21,22)18-14-6-5-13-7-8-19(15(13)10-14)17(20)16-4-3-9-23-16/h3-6,9-10,12,18H,7-8,11H2,1-2H3 |

| Standard InChI Key | QVDXCGWQAVRHHH-UHFFFAOYSA-N |

| SMILES | CC(C)CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |

| Canonical SMILES | CC(C)CS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1 |

Introduction

2-Methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is a complex organic compound with a molecular weight of 364.5 g/mol and a CAS number of 1040658-52-3 . This compound features an indole moiety linked to a thiophene ring via a carbonyl group and is further modified with a sulfonamide group attached to a propane chain. The structural complexity of this molecule suggests potential applications in medicinal chemistry, particularly in areas where sulfonamides are known to exhibit biological activity.

Synthesis and Preparation

The synthesis of 2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide typically involves multiple steps, starting from the preparation of the indole and thiophene precursors. The process may include condensation reactions to form the carbonyl linkage between the indole and thiophene, followed by sulfonamide formation. Detailed synthetic protocols are not widely available in the literature, suggesting a need for further research into efficient synthesis methods.

Biological Activity and Potential Applications

While specific biological activity data for 2-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)propane-1-sulfonamide is limited, sulfonamides are generally known for their antimicrobial and anti-inflammatory properties. The presence of an indole and thiophene ring may also confer additional biological activities, such as interaction with enzymes or receptors involved in various disease states.

| Potential Biological Activity | Possible Applications |

|---|---|

| Antimicrobial | Infections treatment |

| Anti-inflammatory | Inflammatory diseases |

| Enzyme/Receptor Interaction | Targeted therapies |

Comparison with Similar Compounds

Similar compounds, such as N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide, highlight the diversity of thiophene-indole derivatives. These compounds often exhibit unique properties due to their structural variations, such as the presence of electron-withdrawing groups like trifluoromethyl, which can significantly alter biological interactions.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-[1-(Thiophene-2-Carbonyl)-2,3-Dihydro-1H-Indol-6-Yl]-2-(Trifluoromethyl)Benzamide | Indole with thiophene and trifluoromethyl | Electron-withdrawing group enhances reactivity |

| 2-Methyl-N-(1-(Thiophene-2-Carbonyl)Indolin-6-Yl)Propane-1-Sulfonamide | Indole with thiophene and sulfonamide | Sulfonamide enhances solubility and biological activity |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume